
N-Butylurea
Overview
Description
N-Butylurea, also known as this compound, is an organic compound with the molecular formula C5H12N2O. It is a white crystalline solid that is soluble in water and methanol. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butylurea can be synthesized through the reaction of butylamine with urea. The reaction typically involves heating the mixture to facilitate the formation of butylurea. The general reaction is as follows:
Butylamine+Urea→this compound+Ammonia
Industrial Production Methods
In industrial settings, butylurea is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves the use of high temperatures and sometimes catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
N-Butylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler amines.
Substitution: this compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include carbonyl compounds.
Reduction: Amines are the primary products.
Substitution: Substituted ureas are formed.
Scientific Research Applications
Biochemical Applications
N-Butylurea has been extensively studied for its effects on protein denaturation and stabilization.
Protein Denaturation Studies
Research has demonstrated that this compound can induce reversible denaturation of proteins. For instance, a study analyzed the thermal denaturation of hen egg white lysozyme in the presence of this compound. The findings indicated that the compound affects the specific volume of proteins, thereby providing insights into protein folding and stability mechanisms .
Case Study: Cytochrome C Denaturation
Another significant study involved the use of this compound to investigate the denaturation of cytochrome c 551 from Pseudomonas aeruginosa. The research highlighted how various urea derivatives, including this compound, could facilitate protein unfolding processes, which is crucial for understanding enzyme activity and stability under different conditions .
Agricultural Applications
This compound serves as an effective fertilizer in agricultural practices, particularly for rice cultivation. Its application enhances nitrogen availability in the soil, promoting plant growth and yield.
Fertilizer Use
The compound is utilized in formulations aimed at improving rice crop productivity. Its role as a nitrogen source helps in sustaining plant health and optimizing growth conditions .
Pharmaceutical Applications
In the pharmaceutical domain, this compound has shown potential in drug formulation and development.
Diabetes Treatment
this compound is involved in synthesizing drugs that are recommended for diabetes management. Its properties make it suitable for creating compounds that can assist in regulating blood sugar levels .
Anti-HIV Research
Studies have explored alkylureas, including this compound, for their potential anti-HIV properties. Research indicates that certain urea derivatives may inhibit HIV protease activity, suggesting a pathway for developing new antiviral therapies .
Chemical Synthesis
This compound is also significant in chemical synthesis processes. It can be used as a precursor or reagent in synthesizing various organic compounds.
Synthesis of Ureas
The compound has been employed in novel synthetic pathways to create other urea derivatives. This application is particularly valuable in organic chemistry for developing complex molecules with specific functionalities .
Summary Table of Applications
Mechanism of Action
The mechanism of action of butylurea involves its interaction with specific molecular targets. In biological systems, butylurea can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific derivative of butylurea being studied.
Comparison with Similar Compounds
N-Butylurea is similar to other urea derivatives such as:
- Methylurea
- Ethylurea
- Propylurea
Uniqueness
This compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. This makes it distinct from other urea derivatives and suitable for specific applications.
Biological Activity
N-Butylurea (BU), with the chemical formula , is a compound that has garnered attention for its biological activities, particularly in the context of protein stability and denaturation. This article explores the biological activity of this compound through various studies, highlighting its effects on proteins, potential therapeutic applications, and interactions in biological systems.
This compound is a simple urea derivative characterized by a butyl group attached to the nitrogen atom of urea. Its molecular structure can be represented as follows:
This structure contributes to its unique properties in biological systems, particularly its ability to interact with water molecules and proteins.
Thermal Denaturation Studies
One of the significant areas of research involving this compound is its impact on the thermal denaturation of proteins. A study conducted on hen egg white lysozyme (HEWL) demonstrated that this compound influences protein stability by modifying the hydration shell around the protein. Specifically, it was found that:
- Denaturation Temperature : The presence of 0.5 M this compound lowered the denaturation temperature of HEWL to approximately 62.5 °C, compared to higher temperatures in pure water solutions .
- Volumetric Changes : High-precision densimetric measurements indicated that the specific volume of HEWL increases significantly during thermal denaturation in BU solutions, suggesting a unique interaction between BU and the protein structure .
These findings suggest that this compound acts as a stabilizing agent under certain conditions, countering the destabilizing effects typically associated with urea derivatives.
The mechanism by which this compound stabilizes proteins may involve several factors:
- Hydration Sphere Modification : Despite its non-polar character, this compound enhances the structure of water around proteins, potentially leading to improved solvation and reduced aggregation .
- Two-State Model of Denaturation : The studies support a two-state model for protein denaturation where BU affects structural transitions without necessitating full extension of denatured states .
Case Studies and Experimental Findings
Several experimental studies have highlighted the biological activity of this compound:
- Lysozyme Stability : In experiments measuring lysozyme stability in aqueous solutions, it was observed that BU not only lowers denaturation temperatures but also alters the structural properties of lysozyme during thermal stress .
- O6-Butylguanine Formation : Another study indicated that this compound can lead to the formation of O6-butylguanine in DNA when used in specific concentrations, which may have implications for mutagenesis and cancer research .
Comparative Analysis with Other Ureas
To understand the unique properties of this compound better, it is useful to compare it with other urea derivatives:
Compound | Denaturation Effect | Hydration Impact |
---|---|---|
This compound | Lowers Tm significantly | Enhances hydration sphere |
Urea | Moderate effect | Disrupts hydration structure |
Tetramethylurea | Minimal effect | Stabilizes protein structures |
Q & A
Q. How can researchers design reproducible synthesis protocols for N-Butylurea?
Basic Research Question
To ensure reproducibility, synthesis protocols must include:
- Detailed reaction conditions : Solvent selection, temperature, molar ratios, and catalyst use (if applicable) .
- Characterization methods : NMR (¹H/¹³C), IR spectroscopy, and HPLC for purity validation. Provide spectral data and retention times in supplementary materials .
- Batch documentation : Record deviations (e.g., humidity effects) and raw material sources. Use standardized templates for procedural transparency .
Q. What advanced analytical techniques resolve contradictions in solvent-dependent stability studies of this compound?
Advanced Research Question
Conflicting stability data often arise from solvent polarity or impurity interactions. Methodological steps include:
Controlled variable testing : Isolate solvent effects by testing purity (e.g., GC-MS for solvent impurities) and varying dielectric constants systematically .
Multivariate analysis : Apply DOE (Design of Experiments) to identify interactions between solvent properties and degradation rates .
Cross-validation : Compare results with alternative methods (e.g., accelerated stability testing vs. long-term ambient studies) .
Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?
Advanced Research Question
Contradictions may stem from assay variability or structural analog misidentification. Strategies include:
- Structural verification : Re-synthesize derivatives and confirm structures via X-ray crystallography or 2D NMR .
- Assay standardization : Use positive/negative controls and replicate experiments across independent labs. Reference guidelines like NIH preclinical reporting standards .
- Meta-analysis : Systematically review literature to identify confounding variables (e.g., cell line differences) using databases like PubMed or Reaxys .
Q. What statistical methods are appropriate for dose-response studies involving this compound?
Basic Research Question
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .
- Power analysis : Predefine sample sizes to ensure statistical significance (α=0.05, β=0.2) .
Q. How can mechanistic studies differentiate between this compound’s direct and indirect effects in enzymatic assays?
Advanced Research Question
Inhibition kinetics : Perform Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .
Proteomic profiling : Use mass spectrometry to identify off-target protein interactions .
Control experiments : Include knockout models or siRNA silencing to isolate pathways .
Q. What methodologies validate computational predictions of this compound’s thermodynamic properties?
Advanced Research Question
- Experimental corroboration : Compare DFT-calculated Gibbs free energy with calorimetry data (e.g., DSC) .
- Solubility testing : Use shake-flask or UV-spectroscopy methods to validate in silico solubility predictions .
- Error analysis : Quantify deviations using RMSE (Root Mean Square Error) and refine force fields accordingly .
Q. How to optimize chromatographic separation for this compound and its degradation products?
Basic Research Question
- Column screening : Test C18, HILIC, and phenyl-hexyl phases to maximize resolution .
- Mobile phase optimization : Adjust pH (2.5–7.0) and organic modifier ratios (ACN vs. methanol) .
- Detection settings : Use UV at 210–220 nm or ELSD for low-absorbance compounds .
Properties
IUPAC Name |
butylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWSQCLBDWYLAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Record name | N-BUTYLUREA | |
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DSSTOX Substance ID |
DTXSID6020222 | |
Record name | N-Butylurea | |
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Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butylurea is an odorless white solid. (NTP, 1992), White odorless solid; [Hawley] | |
Record name | N-BUTYLUREA | |
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Solubility |
10 to 50 mg/mL at 64 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, SOL IN ETHER | |
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Vapor Pressure |
0.03 [mmHg] | |
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Color/Form |
TABLETS FROM WATER; NEEDLES FROM BENZENE, WHITE SOLID | |
CAS No. |
592-31-4 | |
Record name | N-BUTYLUREA | |
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Record name | N-BUTYLUREA | |
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Melting Point |
205 °F (NTP, 1992), 96 °C | |
Record name | N-BUTYLUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19940 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-BUTYLUREA | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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